N'~5~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Overview
Description
N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of indole-3-carboxaldehyde with 4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of azide derivatives.
Scientific Research Applications
N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer activities and as a DNA cleavage agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. It is known to bind to DNA, causing cleavage and thereby exhibiting potential anticancer properties. The compound also interacts with enzymes and proteins, leading to its antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
- N’-(1H-indol-3-ylmethylene)nicotinohydrazide
- N-(1H-indol-3-yl)methylene-4-bromoaniline
- 2,5-Piperazinedione, 3-(1H-indol-3-ylmethylene)-, (3Z)-
Uniqueness
N’-(1H-indol-3-ylmethylene)-4-iodo-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H12IN5O |
---|---|
Molecular Weight |
393.18g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12IN5O/c1-20-13(11(15)8-18-20)14(21)19-17-7-9-6-16-12-5-3-2-4-10(9)12/h2-8,16H,1H3,(H,19,21)/b17-7+ |
InChI Key |
MVXVSSFGZPZWQZ-REZTVBANSA-N |
SMILES |
CN1C(=C(C=N1)I)C(=O)NN=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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